molecular formula C13H16N2O B13588176 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide

2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide

Cat. No.: B13588176
M. Wt: 216.28 g/mol
InChI Key: XEIBMMBKUMETSE-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide is a complex organic compound characterized by a unique spirocyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The spirocyclic framework imparts significant stability and reactivity, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylides are generated in situ and reacted with suitable dipolarophiles. This reaction is often carried out under reflux conditions with anhydrous solvents to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

    Spiro[indene-1,3’-pyrrolidine]: Similar in structure but lacks the carboxamide group.

    Spiro[indoline-3,3’-pyrrolidine]: Contains an indoline moiety instead of an indene.

    Spiro[pyrrolidine-3,3’-oxindole]: Features an oxindole group in place of the indene.

Uniqueness: 2,3-Dihydrospiro[indene-1,3’-pyrrolidine]-1’-carboxamide is unique due to its specific spirocyclic structure combined with the carboxamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-carboxamide

InChI

InChI=1S/C13H16N2O/c14-12(16)15-8-7-13(9-15)6-5-10-3-1-2-4-11(10)13/h1-4H,5-9H2,(H2,14,16)

InChI Key

XEIBMMBKUMETSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C(=O)N)C3=CC=CC=C31

Origin of Product

United States

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